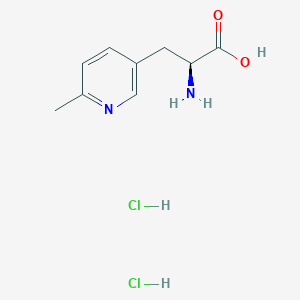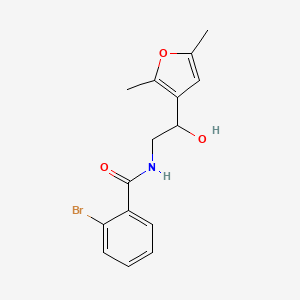
(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridine and pyrimidine derivatives often involves multicomponent reactions, offering efficient pathways to complex structures. For instance, water-mediated synthesis techniques have been employed to create compounds with non-linear optical (NLO) properties, utilizing base-catalyzed reactions in aqueous conditions to yield products characterized by FT-IR, NMR, and X-ray diffraction (Jayarajan et al., 2019). Additionally, displacement reactions using methylsulfinyl groups have been utilized to elaborate 2-aminopyridines, showcasing the versatility of synthetic approaches in accessing substituted pyridine derivatives (Teague, 2008).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic and diffractometric techniques, revealing detailed insights into the arrangement of atoms within the molecule. For example, polymorphic forms of certain investigational pharmaceutical compounds have been characterized, demonstrating the importance of crystallography in understanding molecular configurations (Vogt et al., 2013).
Chemical Reactions and Properties
The reactivity of pyridine derivatives with nucleophiles leads to various acyclic and heterocyclic products, illustrating the chemical versatility of these compounds. Such reactions are pivotal in synthesizing compounds with potential pharmacological applications (Sokolov & Aksinenko, 2010).
Physical Properties Analysis
Physical properties, such as polymorphism, are critical for understanding the behavior of chemical compounds under different conditions. Studies focusing on polymorphic forms highlight the significance of solid-state characteristics in the development and application of pharmaceutical substances (Vogt et al., 2013).
Applications De Recherche Scientifique
Anticancer Activity
A key application of derivatives of this compound is in anticancer research. A study found significant in vitro anticancer activities for certain synthesized compounds related to (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride. These compounds showed active cytotoxic properties against different cancer cell lines, suggesting potential utility in cancer treatment (Saad & Moustafa, 2011).
Photochemical Dimerization
The compound's derivatives have been studied for their photochemical dimerization properties. Ultraviolet irradiation of derivatives led to the formation of dimers, with potential implications for the development of novel chemical entities (Taylor & Kan, 1963).
Asymmetric Biocatalysis
In the context of drug research, β-amino acids derived from this compound have been used in asymmetric biocatalysis. This process is crucial for producing enantiopure compounds, which are important in pharmaceutical development (Li et al., 2013).
Bone Turnover and Osteoporosis
Derivatives of this chemical have been identified as antagonists of the αvβ3 receptor, showing promise in the treatment of osteoporosis. These compounds demonstrated efficacy in in vivo models of bone turnover (Coleman et al., 2004).
Fluorescence Derivatization
This compound's derivatives have been used in fluorescence derivatization of amino acids. Such derivatization is useful in biochemical assays and can enhance the detection of specific molecules (Frade et al., 2007).
Enzymatic Synthesis
The compound has been utilized in enzymatic synthesis, particularly in creating (S)-amino acids which are key intermediates for certain pharmaceuticals. This process leverages the specificity and efficiency of enzymes for synthesizing high-purity compounds (Chen et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium complexes in the context of carbon–carbon bond formation .
Mode of Action
In the context of suzuki–miyaura coupling reactions, organoboron reagents like this compound can undergo transmetalation with palladium (ii) complexes . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that suzuki–miyaura coupling reactions, which this compound may participate in, are widely used in organic synthesis . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Similar compounds have been used in drug development, suggesting that this compound might have desirable pharmacokinetic properties.
Result of Action
Given its potential use in suzuki–miyaura coupling reactions , it’s likely that this compound could contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and properties of other molecules.
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit good stability and efficacy under a variety of environmental conditions.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6-2-3-7(5-11-6)4-8(10)9(12)13;;/h2-3,5,8H,4,10H2,1H3,(H,12,13);2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUDLSKFJNVNDE-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)
![6H-benzo[b][1,4]benzodioxepin-8-amine](/img/structure/B2481281.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2481286.png)



![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)

![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)
![N-[(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2481295.png)


